molecular formula C17H13ClFNO2S B2771156 2-chloro-6-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide CAS No. 2034595-72-5

2-chloro-6-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide

Cat. No.: B2771156
CAS No.: 2034595-72-5
M. Wt: 349.8
InChI Key: SKXXBEOWPULOCD-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, along with a furan and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the chloro and fluoro substituents through halogenation reactions. The furan and thiophene moieties can be attached via cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the cross-coupling reactions using more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of nitro groups results in the corresponding amines .

Scientific Research Applications

2-chloro-6-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be determined through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities .

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO2S/c18-13-2-1-3-14(19)16(13)17(21)20-8-6-12-4-5-15(23-12)11-7-9-22-10-11/h1-5,7,9-10H,6,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXXBEOWPULOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCC2=CC=C(S2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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